11-Mercaptoundecanoic Acid-d20
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Overview
Description
11-Mercaptoundecanoic Acid-d20 is a deuterated version of 11-Mercaptoundecanoic Acid, which is an organic compound with the molecular formula C11H22O2S. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) at opposite ends of an eleven-carbon alkane chain. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanoic Acid-d20 can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-Mercaptoundecanoic Acid. The deuterated version can be prepared by using deuterated reagents in the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include steps such as:
- Bromination of undecanoic acid to form 11-bromoundecanoic acid.
- Reaction with thiourea to introduce the thiol group.
- Hydrolysis to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 11-Mercaptoundecanoic Acid-d20 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
- **Reduction
Oxidation: Hydrogen peroxide or other oxidizing agents.
Properties
CAS No. |
170942-42-4 |
---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
238.477 |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI Key |
GWOLZNVIRIHJHB-KHKAULECSA-N |
SMILES |
C(CCCCCS)CCCCC(=O)O |
Synonyms |
11-Mercaptoundecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-d20 _x000B_Acid; 11-Thioundecanoic Acid-d20; ω-Mercaptoundecanoic Acid-d20; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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